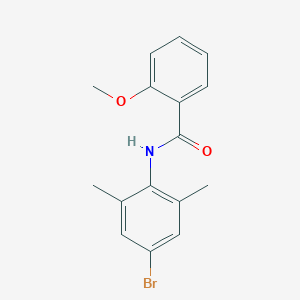![molecular formula C20H14ClN3O2 B245115 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B245115.png)
4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is also known as GSK369796 and has been investigated for its anti-malarial properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood. However, it has been shown to inhibit the growth of the malaria parasite by targeting a specific enzyme called Plasmodium falciparum lactate dehydrogenase (PfLDH). This enzyme is essential for the survival of the parasite, and the inhibition of PfLDH leads to the death of the parasite.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound is highly effective against different strains of the malaria parasite. In vivo studies have shown that this compound has good pharmacokinetic properties and is well tolerated in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its high potency against the malaria parasite. This compound can be used as a positive control in anti-malarial drug screening assays. However, one limitation is that this compound has a narrow therapeutic index, which means that the dose required for therapeutic effect is close to the dose that causes toxicity.
Future Directions
There are several future directions for the research on 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One direction is to investigate the potential of this compound as a combination therapy with other anti-malarial drugs. Another direction is to study the mechanism of action of this compound in more detail to identify potential targets for drug development. Additionally, the pharmacokinetics and toxicity of this compound need to be studied further to determine its suitability for clinical use.
Conclusion
In conclusion, 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has been studied for its anti-malarial properties. This compound inhibits the growth of the malaria parasite by targeting PfLDH. Although this compound has a narrow therapeutic index, it has good pharmacokinetic properties and is well tolerated in animal models. Future research on this compound should focus on its potential as a combination therapy and the identification of potential drug targets.
Synthesis Methods
The synthesis of 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the reaction of 2-methyl-5-(2-nitrophenyl)oxazole with 4-chlorobenzoyl chloride in the presence of a base. The resulting intermediate is then reduced with palladium on carbon to give the final product.
Scientific Research Applications
4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its anti-malarial properties. Malaria is a parasitic disease that affects millions of people worldwide. The current treatments for malaria are becoming less effective due to the development of drug-resistant strains of the parasite. Therefore, there is a need for new anti-malarial drugs.
properties
Molecular Formula |
C20H14ClN3O2 |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
4-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H14ClN3O2/c1-12-4-5-14(20-24-18-17(26-20)3-2-10-22-18)11-16(12)23-19(25)13-6-8-15(21)9-7-13/h2-11H,1H3,(H,23,25) |
InChI Key |
YGSWUTYMGUSJET-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245033.png)
![3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245034.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B245037.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B245039.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B245041.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B245042.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B245043.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-pyridinecarboxamide](/img/structure/B245047.png)

![5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide](/img/structure/B245051.png)
![N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B245053.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245054.png)
![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide](/img/structure/B245055.png)